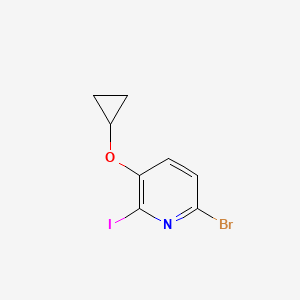
6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine” is a chemical compound with the CAS Number: 1243326-15-9 . It has a molecular weight of 339.96 . The compound is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C8H7BrINO/c9-7-4-3-6 (8 (10)11-7)12-5-1-2-5/h3-5H,1-2H2 . This indicates that the compound contains bromine, iodine, nitrogen, and oxygen atoms, along with a cyclopropyl group.科学的研究の応用
Synthesis and Characterization
- 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine and related compounds have been synthesized and characterized for various applications. For instance, Kubelka et al. (2013) synthesized 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides, highlighting the utility of bromo-chloro-iodopyridines in nucleoside synthesis without antiviral or cytostatic effects (Kubelka, Slavětínská, Eigner, & Hocek, 2013).
Application in Antibacterial and Antioxidant Agents
- Variya et al. (2019) synthesized a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives, exhibiting significant antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019).
Molecular Geometry and Crystal Structure
- Rodi et al. (2013) investigated the molecular geometry and crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, providing insights into the solid-state structure and intermolecular interactions (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).
Synthesis of Quinazolinone Derivatives
- Garlapati et al. (2012) synthesized 6-Halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives and studied their amination reactions, providing a basis for further chemical transformations (Garlapati, Pottabathini, Gurram, Chaudhary, Chunduri, & Patro, 2012).
Application in Organometallic Chemistry
- Melaimi et al. (2004) developed 2,6-bis-(methylphospholyl)pyridine ligands and their cationic Pd(II) and Ni(II) complexes, highlighting their application in the palladium-catalyzed synthesis of arylboronic esters (Melaimi, Thoumazet, Ricard, & Floch, 2004).
Magnesiation of Pyridine N-oxides
- Duan et al. (2009) demonstrated the magnesiation of iodo- or 2-bromopyridine N-oxides, which was applied to the total synthesis of caerulomycins E and A (Duan, Ma, Zhang, & Zhang, 2009).
Formation of Halogen-Bonded Dimers
- Oburn et al. (2015) reported on the formation of self-complementary halogen-bonded dimers in iodo- and bromo-phenylethynylpyridines, offering insights into halogen bonding in solid-state structures (Oburn, Bowling, & Bosch, 2015).
Safety and Hazards
The safety data sheet for a similar compound, “6-Bromo-3-pyridinecarboxaldehyde”, indicates that it may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .
特性
IUPAC Name |
6-bromo-3-cyclopropyloxy-2-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO/c9-7-4-3-6(8(10)11-7)12-5-1-2-5/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLJHPIILSBOCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2354593.png)
![6-(4-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2354596.png)
![2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2354597.png)

![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine](/img/structure/B2354599.png)


![1-(2,6-difluorophenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2354605.png)
![Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354606.png)
![N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2354609.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2354612.png)
![1-(4-chlorobenzyl)-3'-(3-ethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2354614.png)
![6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2354615.png)